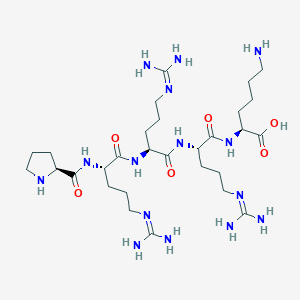
H-Pro-Arg-Arg-Arg-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Pro-Arg-Arg-Arg-Lys-OH is a synthetic peptide composed of five amino acids: proline, arginine (three times), and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-Arg-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, arginine, arginine, and proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
化学反应分析
Types of Reactions
H-Pro-Arg-Arg-Arg-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, which contain guanidinium groups susceptible to oxidation.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine or citrulline.
科学研究应用
H-Pro-Arg-Arg-Arg-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific cellular pathways or as a drug delivery vehicle.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
作用机制
The mechanism of action of H-Pro-Arg-Arg-Arg-Lys-OH depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes or receptors, through its arginine and lysine residues. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
H-Pro-Arg-Arg-Arg-OH: Lacks the lysine residue, which may affect its binding affinity and specificity.
H-Pro-Arg-Arg-Lys-OH: Contains one less arginine residue, potentially altering its interaction with molecular targets.
H-Pro-Arg-Lys-OH: Further reduced arginine content, which may significantly impact its biological activity.
Uniqueness
H-Pro-Arg-Arg-Arg-Lys-OH is unique due to its specific sequence of amino acids, which provides a balance of positive charges (from arginine and lysine) and structural rigidity (from proline). This combination makes it particularly useful in studies of protein interactions and cellular uptake mechanisms.
属性
CAS 编号 |
482625-64-9 |
|---|---|
分子式 |
C29H57N15O6 |
分子量 |
711.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H57N15O6/c30-12-2-1-7-21(26(49)50)44-25(48)20(11-6-16-40-29(35)36)43-24(47)19(10-5-15-39-28(33)34)42-23(46)18(9-4-14-38-27(31)32)41-22(45)17-8-3-13-37-17/h17-21,37H,1-16,30H2,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
FTTDSCUOSVAEOG-SXYSDOLCSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
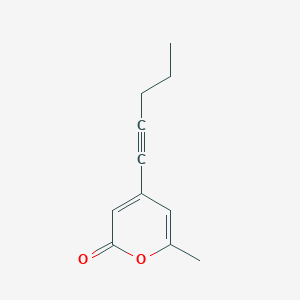
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
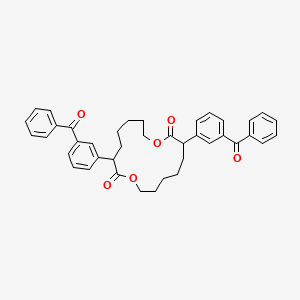
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
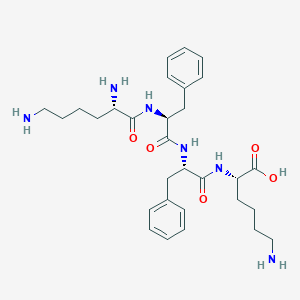
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
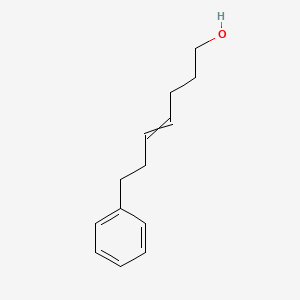

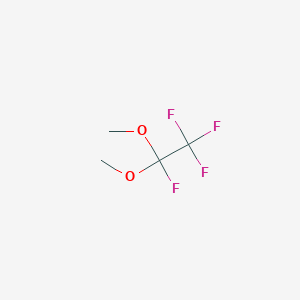
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
